molecular formula C12H15BrO2 B8769876 2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane CAS No. 105114-53-2

2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane

Cat. No. B8769876
CAS RN: 105114-53-2
M. Wt: 271.15 g/mol
InChI Key: QZMPLZMDCNBPTB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-5,5-dimethyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105114-53-2

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(4-bromophenyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C12H15BrO2/c1-12(2)7-14-11(15-8-12)9-3-5-10(13)6-4-9/h3-6,11H,7-8H2,1-2H3

InChI Key

QZMPLZMDCNBPTB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromobenzaldehyde (100 g, 0.54 mole), neopentyl glycol (115 g, 1.10 mole), and p-toluenesulfonic acid (800 mg, 4 mmole) in benzene (800 mL) was heated to reflux using a Dean Stark apparatus for 16 h. The reaction mixture was cooled to room temperature and most of the benzene was removed. The residue was partitioned between ethyl acetate (500 mL) and cold water (150 mL). The organic phase was washed with water (2×150 mL) and brine (1×150 mL), then dried (Na2SO4) and concentrated to give the desired product (136 g, 93%).
Quantity
100 g
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reactant
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115 g
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800 mL
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800 mg
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catalyst
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0 (± 1) mol
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solvent
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Yield
93%

Synthesis routes and methods II

Procedure details

After successive addition of 37.5 g of 2,2-dimethyl-propane-1,3-diol, 18,75 ml of ortho-formic acid trimethylester and 20 mg of p-toluene sulfonic acid, a solution of 25 g of 4-bromobenzaldehyde in 250 ml of dichloromethane is stirred for 24 hours at room temperature. To finish the compound it is poured into saturated, aqueous NaHCO3 solution and extracted with diethylether. Crystallization of the crude product from hexane yields 37.1 g of 4-(5,5-dimethyl-1-,3-dioxan-2-yl)-bromobenzene with a melting point of 62°-64° C.
Quantity
37.5 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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20 mg
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catalyst
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25 g
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reactant
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250 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The following describes an improved procedure at three times larger scale in much shorter time compared with the literature (Hewlins et al. (1986) J. Chem. Res. (M), 8: 2645–2696). 4-Bromobenzaldehyde (3.00 g, 16.2 mmol), neopentylglycol (1.86 g, 17.9 mmol) and p-toluenesulfonic acid (50 mg, 0.3 mmol) were dissolved in toluene (30 mL) and the solution was refluxed for 3 h. Then the solution was cooled to rt, washed twice with aq NaHCO3 (10%), twice with water and dried (Na2SO4). The solvent was evaporated and the oily residue was crystallized from hexanes, affording colorless needles (2.81 g, 64%). 13C NMR (APT) δ 21.7 (−), 22.9 (−), 30.1 (+), 77.5 (+), 100.8 (−), 122.7 (+), 127.8 (−), 131.3 (−), 137.5 ((+)).
[Compound]
Name
( M )
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3 g
Type
reactant
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Quantity
1.86 g
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Yield
64%

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